4-Benzyloxy-6-chloro-2-methylpyrimidine
Description
4-Benzyloxy-6-chloro-2-methylpyrimidine (C₁₂H₁₁ClN₂O, molar mass ~234.68 g/mol) is a substituted pyrimidine derivative characterized by a benzyloxy group at position 4, a chlorine atom at position 6, and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-14-11(13)7-12(15-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
MNZIHPXJQRWCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-6-chloro-2-methylpyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the chlorine atom at position 4 is replaced by the benzyloxy group .
Industrial Production Methods
Industrial production of 4-Benzyloxy-6-chloro-2-methylpyrimidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-6-chloro-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution Reactions: The methyl group at position 2 can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
4-Benzyloxy-6-chloro-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-6-chloro-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Similarities and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Position 4 : The benzyloxy group in the target compound is replaced with benzyloxymethyl in 914802-11-2, reducing steric hindrance but increasing hydrophobicity.
- Position 2 : Methyl substitution (target) contrasts with methylthio (1499503-95-5) or amine (210992-85-1), affecting electronic properties and hydrogen-bonding capacity.
- Position 6 : Chlorine is conserved in most analogs, suggesting its role in electronic stabilization or intermolecular interactions.
Physicochemical Properties
Molar Mass and Solubility
- 4-Benzyloxy-6-chloro-2-methylpyrimidine : Molar mass ~234.68 g/mol. Predicted low water solubility due to benzyloxy and methyl groups.
- 4-(Benzyloxy)-6-chloropyrimidin-2-amine (CAS 210992-85-1): Molar mass 235.67 g/mol. The amine group at position 2 may enhance polarity slightly compared to the methyl group .
- 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine (CAS 1499503-95-5): Molar mass ~220.73 g/mol. Methoxymethyl and methylthio groups balance hydrophobicity and solubility .
Stability and Reactivity
- Chlorine at position 6 in all analogs suggests susceptibility to nucleophilic substitution, a common pathway for further derivatization (e.g., in Kobayashi et al.’s synthesis of pyrrolopyrimidinones from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine) .
- Benzyloxy groups are prone to hydrogenolysis, enabling deprotection strategies in synthetic workflows .
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